molecular formula C16H13ClN2OS2 B2482922 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895489-08-4

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2482922
CAS No.: 895489-08-4
M. Wt: 348.86
InChI Key: HTSVABYXKRVLAA-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. This molecule is of significant interest for research into new therapeutic agents, particularly in the fields of infectious disease and enzymology. The core benzothiazole structure is widely recognized for its diverse biological activities. Research on closely related N-(6-arylbenzo[d]thiazol-2-yl)acetamide analogs has demonstrated potent urease inhibitory activity , in some cases exceeding the efficacy of standard inhibitors like thiourea. Urease is a key virulence factor in pathogens such as Helicobacter pylori , making these compounds valuable tools for investigating new anti-ulcer and antimicrobial strategies . Furthermore, structural analogs of this compound, specifically N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial and antiproliferative effects in preclinical studies, indicating its potential utility in oncology and microbiology research . The mechanism of action for such compounds often involves binding to key enzymatic active sites, as supported by molecular docking studies, which suggest these molecules act as effective enzyme inhibitors . Intended Research Applications: • Biochemical research on urease and related enzymes. • In vitro investigation of antimicrobial properties. • Exploration of antiproliferative mechanisms in cell-based assays. • Structural biology and molecular modeling studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-7-11(17)8-13-15(10)19-16(22-13)18-14(20)9-21-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSVABYXKRVLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)CSC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.

    Introduction of the Phenylthioacetamide Moiety: The phenylthioacetamide group is introduced by reacting the benzo[d]thiazole derivative with phenylthioacetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position of the benzo[d]thiazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Benzo[d]thiazole Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (NO₂, Cl): Enhance stability and target affinity but may reduce solubility. For example, 6d shows superior VEGFR-2 inhibition but requires formulation optimization for bioavailability.
  • Electron-Donating Groups (CH₃, OCH₃) : Improve solubility and metabolic resistance, as seen in 4n (HPLC purity=94.8%) and 107b (high antimicrobial potency).
  • Hybrid Structures: Incorporating thiadiazole (6d ) or dihydroisoquinoline (4n ) moieties broadens biological activity but increases synthetic complexity.

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